molecular formula C14H22 B8759728 1,3-dibutyl-benzene CAS No. 17171-74-3

1,3-dibutyl-benzene

Cat. No.: B8759728
CAS No.: 17171-74-3
M. Wt: 190.32 g/mol
InChI Key: BLZIWBDUMUJHOE-UHFFFAOYSA-N
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Description

1,3-Dibutylbenzene (C₁₄H₂₂, molecular weight 190.33 g/mol) is an aromatic hydrocarbon featuring a benzene ring substituted with two butyl groups at the 1 and 3 positions (meta configuration) . Its CAS registry number is 17171-74-3, and it is also known by synonyms such as m-dibutylbenzene and benzene, 1,3-dibutyl- (9CI) . This compound is characterized by its hydrophobic nature due to the long-chain alkyl substituents, which influence its physicochemical properties, including boiling point, solubility, and reactivity.

Properties

CAS No.

17171-74-3

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,3-dibutylbenzene

InChI

InChI=1S/C14H22/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2/h7,10-12H,3-6,8-9H2,1-2H3

InChI Key

BLZIWBDUMUJHOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)CCCC

Origin of Product

United States

Preparation Methods

1,3-dibutyl-benzene can be synthesized through several methods. One common synthetic route involves the cross-coupling of Grignard reagents with aryl halides in the presence of a phosphine-nickel catalyst. For example, 1-bromobutane can react with magnesium to form a Grignard reagent, which is then coupled with 1,3-dichlorobenzene in the presence of a nickel catalyst to produce 1,3-dibutylbenzene . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

1,3-dibutyl-benzene undergoes various chemical reactions, including:

    Oxidation: The butyl groups can be oxidized to form carboxylic acids.

    Reduction: The benzene ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-dibutyl-benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibutylbenzene involves its interaction with various molecular targets and pathways. Its chemical stability allows it to participate in reactions without undergoing significant structural changes. The butyl groups can influence the reactivity of the benzene ring, making it more or less susceptible to certain reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 1,3-Dibutylbenzene and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS RN
1,3-Dibutylbenzene C₁₄H₂₂ 190.33 Butyl (C₄H₉) at 1,3 positions 17171-74-3
1,3-Dimethylbenzene (m-Xylene) C₈H₁₀ 106.17 Methyl (CH₃) at 1,3 positions 108-38-3
1-Ethyl-2-methylbenzene C₉H₁₂ 120.19 Ethyl (C₂H₅) and methyl (CH₃) 611-14-3
Benzene, (1,3-dimethyl-3-butenyl) C₁₂H₁₆ 160.26 Dimethyl-butenyl group 56851-51-5

Key Observations :

  • Chain Length and Bulk : The butyl groups in 1,3-dibutylbenzene impart greater steric hindrance and hydrophobicity compared to smaller substituents in m-xylene or ethylmethylbenzenes.

Physicochemical Properties

  • Boiling Point and Volatility : Longer alkyl chains increase molecular weight and reduce volatility. For example, m-xylene (MW 106.17) has a boiling point of ~139°C, while 1,3-dibutylbenzene (MW 190.33) is expected to have a significantly higher boiling point due to increased van der Waals interactions .
  • Solubility: The hydrophobicity of 1,3-dibutylbenzene likely renders it insoluble in water but soluble in nonpolar organic solvents, similar to ethylmethylbenzenes .
  • LogP (Partition Coefficient) : Estimated to be higher than m-xylene (logP ~3.2) due to the longer alkyl chains, indicating greater lipophilicity .

Research and Regulatory Considerations

  • Toxicity : Alkylbenzenes generally exhibit lower acute toxicity compared to benzene, but prolonged exposure to 1,3-dibutylbenzene may pose risks due to bioaccumulation .
  • Regulatory Status : Ethylmethylbenzenes and m-xylene are regulated under EPA guidelines (e.g., CERCLA); similar oversight likely applies to 1,3-dibutylbenzene .

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